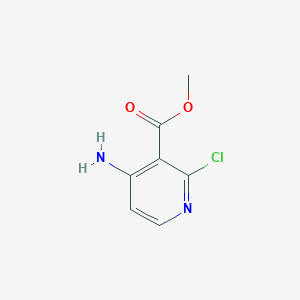

Methyl 4-amino-2-chloronicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYRAHPWYMGADU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Methyl 4-amino-2-chloronicotinate: Properties, Synthesis, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 4-amino-2-chloronicotinate, a heterocyclic building block of significant interest in the fields of medicinal chemistry and agrochemical synthesis. We will delve into its core physicochemical properties, strategic applications in drug discovery, illustrative synthetic pathways, and essential safety protocols, grounding the discussion in established chemical principles and authoritative data.

Core Physicochemical & Structural Data

This compound is a substituted pyridine derivative. The precise arrangement of its functional groups—an amino group at the 4-position, a chlorine atom at the 2-position, and a methyl ester at the 3-position—creates a versatile scaffold for chemical elaboration. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClN₂O₂ | [][2][3] |

| Molecular Weight | 186.60 g/mol | [2][3][4] |

| CAS Number | 1018678-37-9 | [][2][3] |

| Appearance | White to light yellow solid/crystalline powder | [5][6] |

| Predicted Boiling Point | 332.6 ± 37.0 °C | [7][8] |

| Predicted Density | 1.384 ± 0.06 g/cm³ | [7][8] |

| Storage Conditions | 2-8°C, sealed in dry, keep in dark place | [2][7] |

Structural Identifiers:

-

SMILES: COC(=O)C1=C(C=CN=C1Cl)N[]

-

InChI: InChI=1S/C7H7ClN2O2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3,(H2,9,10)[]

-

InChI Key: UXYRAHPWYMGADU-UHFFFAOYSA-N[]

Strategic Importance in Chemical Synthesis

The utility of this compound as a chemical intermediate stems from the distinct reactivity of its three primary functional groups. This trifunctional nature allows for selective, stepwise modifications, making it a valuable starting point for the synthesis of complex target molecules.

-

Amino Group (C4): As a nucleophilic center, the aniline-like amino group can readily undergo acylation, alkylation, sulfonylation, and diazotization reactions. This site is crucial for introducing side chains or linking the pyridine core to other molecular fragments.

-

Chloro Group (C2): The chlorine atom is an effective leaving group, particularly for nucleophilic aromatic substitution (SₙAr) reactions. It is also a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Methyl Ester (C3): The ester group can be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile precursor for amide bond formation, reduction to an alcohol, or conversion to other carbonyl derivatives. This functionality is often used in the final stages of a synthetic sequence to couple the core structure with amines.

The strategic interplay of these groups allows chemists to design convergent and efficient synthetic routes for creating libraries of novel compounds for drug discovery programs.[7][8]

Caption: Reactivity map of this compound.

Illustrative Synthesis Protocol

While multiple synthetic routes exist, a common and logical approach involves the selective functionalization of a dichlorinated pyridine precursor. The following protocol is an illustrative, field-proven methodology that highlights key principles of pyridine chemistry.

Rationale: The synthesis begins with 2,4-dichloronicotinic acid. The C4 position is more activated towards nucleophilic substitution than the C2 position due to electronic effects from the ring nitrogen and the carboxylic acid. This inherent reactivity allows for selective amination at C4. Subsequent esterification provides the final product.

Step-by-Step Methodology

Step 1: Selective Amination of 2,4-Dichloronicotinic Acid

-

In a pressure-rated reaction vessel, suspend 1 equivalent of 2,4-dichloronicotinic acid in 1,4-dioxane.

-

Add an excess of aqueous ammonia solution (e.g., 28-30%, 10-15 equivalents).

-

Seal the vessel and heat the mixture to 100-120°C with vigorous stirring.

-

Maintain the temperature for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS, checking for the disappearance of the starting material.

-

After completion, cool the reaction mixture to room temperature. Acidify carefully with concentrated HCl to a pH of ~3-4.

-

The resulting precipitate, 4-amino-2-chloronicotinic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Fischer Esterification

-

Suspend the dried 4-amino-2-chloronicotinic acid (1 equivalent) in anhydrous methanol (a significant excess, acting as both solvent and reagent).

-

Cool the suspension in an ice bath to 0-5°C.

-

Slowly add thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄) (catalytic to 1.5 equivalents) dropwise while maintaining the temperature below 10°C. The acid catalyzes the esterification.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4-8 hours, until TLC or LC-MS indicates full conversion.

-

Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.

Caption: Illustrative two-step synthesis workflow.

Applications in Research and Drug Development

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Chlorine-containing molecules are also highly represented among FDA-approved pharmaceuticals, valued for their ability to modulate metabolic stability and binding affinity.[9]

This compound serves as a key starting material in the synthesis of:

-

Kinase Inhibitors: Many small-molecule kinase inhibitors utilize a substituted heterocyclic core to interact with the ATP-binding site of the enzyme. The functional handles on this molecule are ideal for building out the specific pharmacophores required for potency and selectivity.

-

Agrochemicals: Its structure is valuable for creating compounds with biological activity relevant to pest control and crop protection, such as herbicides and plant growth regulators.[7][8]

-

Discovery Libraries: The compound is an excellent building block for combinatorial chemistry, where its reactive sites can be used to generate large libraries of related molecules for high-throughput screening against various biological targets.[5]

Analytical Characterization Profile

For structural verification and purity assessment, the following analytical data are characteristic:

-

¹H NMR: Expect signals for two distinct aromatic protons on the pyridine ring, a broad singlet for the amino (NH₂) protons, and a sharp singlet around 3.8-4.0 ppm for the methyl ester (-OCH₃) protons.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, which is the definitive isotopic signature of a molecule containing a single chlorine atom.

-

Infrared (IR) Spectroscopy: Key stretches include N-H bands (around 3300-3500 cm⁻¹), a strong C=O ester band (around 1700-1730 cm⁻¹), and C=C/C=N aromatic ring stretches (around 1500-1600 cm⁻¹).

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. It is classified with the GHS07 "Warning" pictogram.

| Hazard Type | GHS Hazard Statement | Precautionary Codes (Examples) |

| Acute Toxicity | H302: Harmful if swallowed | P264, P270 |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 |

Handling and PPE:

-

Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[6][10]

-

Wear standard personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[10][11]

-

Avoid contact with skin, eyes, and clothing.[12]

First Aid Measures:

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[6]

-

If on Skin: Wash with plenty of soap and water.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[10]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place, as recommended at 2-8°C.[2][6]

References

- 2. 1018678-37-9|this compound|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemscene.com [chemscene.com]

- 5. nbinno.com [nbinno.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. This compound [myskinrecipes.com]

- 8. This compound [myskinrecipes.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. assets.greenbook.net [assets.greenbook.net]

physical properties of Methyl 4-amino-2-chloronicotinate

An In-depth Technical Guide to the Physical Properties of Methyl 4-amino-2-chloronicotinate

This technical guide provides a comprehensive overview of the known and predicted , a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies.

Introduction to this compound

This compound (CAS No. 1018678-37-9) is a substituted pyridine derivative. Its structure, featuring an amino group, a chloro substituent, and a methyl ester, makes it a versatile building block in organic synthesis. The interplay of these functional groups dictates its physical properties, which in turn influence its reactivity, solubility, and handling in a laboratory and industrial setting. Understanding these properties is paramount for its effective use in the development of novel herbicides, plant growth regulators, and pharmaceutical agents.[1]

Core Physical and Chemical Properties

The following table summarizes the available physical and chemical data for this compound. It is crucial to note that much of the currently available data is predicted through computational modeling, as extensive experimental characterization has not been widely published.

| Property | Value | Source |

| IUPAC Name | methyl 4-amino-2-chloropyridine-3-carboxylate | [2] |

| CAS Number | 1018678-37-9 | [1][2] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][2] |

| Molecular Weight | 186.59 g/mol | [2] |

| Appearance | Solid (presumed, based on related compounds) | N/A |

| Melting Point | Not available in literature | N/A |

| Boiling Point | 332.6 ± 37.0 °C (Predicted) | [1] |

| Density | 1.384 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Not available in literature | N/A |

| Storage | 2-8°C | [1] |

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule.

-

Aromatic Protons: Two signals are expected for the protons on the pyridine ring. Their chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chloro and ester groups.

-

Amino Protons: A broad singlet corresponding to the two protons of the amino group (-NH₂) is anticipated. The chemical shift of this signal can be variable and is dependent on the solvent and concentration.

-

Methyl Protons: A sharp singlet for the three protons of the methyl ester group (-OCH₃) is expected.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.[3]

-

Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbons directly attached to the nitrogen, chlorine, and amino groups will have characteristic chemical shifts.

-

Carbonyl Carbon: A signal in the downfield region (typically 160-180 ppm) is expected for the carbonyl carbon of the ester group.[4]

-

Methyl Carbon: A signal in the upfield region will correspond to the methyl carbon of the ester group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will reveal the presence of the key functional groups through their characteristic vibrational frequencies.[5]

-

N-H Stretching: The amino group will likely show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ is expected for the carbonyl group of the methyl ester.[6]

-

C-N Stretching: Absorptions corresponding to the C-N bonds of the amino group and the pyridine ring are expected in the fingerprint region.

-

C-Cl Stretching: A band in the lower frequency region of the fingerprint region will be indicative of the C-Cl bond.

-

Aromatic C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.[5]

Experimental Methodologies for Physical Property Determination

The following section outlines standard, field-proven protocols for the experimental determination of the key physical properties of a solid organic compound like this compound.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity, while a broad melting range suggests the presence of impurities.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube.

-

Instrumentation: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Causality: The solubility of a compound in various solvents is crucial for its purification, formulation, and application in chemical reactions. "Like dissolves like" is a guiding principle, suggesting that polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) is chosen.

-

Sample Addition: A small, measured amount of the solute (e.g., 10 mg) is added to a known volume of the solvent (e.g., 1 mL) in a test tube.

-

Mixing: The mixture is agitated or sonicated to facilitate dissolution.

-

Observation: The solubility is qualitatively assessed as soluble, partially soluble, or insoluble based on visual inspection. For quantitative analysis, the saturated solution is analyzed by techniques like UV-Vis spectroscopy or HPLC.

Caption: Workflow for Qualitative Solubility Assessment.

Acquisition of Spectroscopic Data

Causality: Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound, serving as a primary method for structural elucidation and confirmation.

Protocols:

-

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The solution is transferred to an NMR tube, which is then placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired.[7]

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.

-

-

FT-IR Spectroscopy:

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: A background spectrum of the empty sample holder or ATR crystal is recorded.

-

Sample Scan: The sample is placed in the instrument, and the IR spectrum is recorded.

-

Data Analysis: The background is subtracted from the sample spectrum to yield the final IR spectrum of the compound.[5]

-

Conclusion

The , both predicted and experimentally determined, are fundamental to its application in scientific research and development. While there is a need for more comprehensive experimental data in the public domain, the predicted values and the expected spectroscopic features provide a solid foundation for its use. The standardized experimental protocols outlined in this guide offer a pathway for researchers to generate reliable data, ensuring the safe and effective handling and application of this important chemical intermediate.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C7H7ClN2O2 | CID 59553903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility of Methyl 4-amino-2-chloronicotinate in Organic Solvents

Abstract

Methyl 4-amino-2-chloronicotinate is a key heterocyclic building block in pharmaceutical and agrochemical research. Despite its importance, publicly available data on its solubility in common organic solvents is notably scarce. This technical guide addresses this critical knowledge gap, providing researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. This document moves beyond a simple data sheet, offering a deep analysis of the molecule's physicochemical properties and their influence on its solubility behavior. It provides a detailed, field-proven experimental protocol for generating reliable solubility data, ensuring scientific integrity and reproducibility.

Introduction: Addressing the Data Gap

In the landscape of synthetic chemistry and drug discovery, process efficiency and success are fundamentally tied to the physical properties of the intermediates used. This compound (CAS 1018678-37-9), a substituted pyridine derivative, serves as a crucial intermediate. Its utility, however, is contingent upon its behavior in various solvent systems, which dictates reaction conditions, purification strategies (e.g., crystallization), and formulation development.

The current lack of published quantitative solubility data for this specific compound necessitates a predictive and methodological approach. This guide is therefore structured not as a repository of existing data, but as a practical and theoretical toolkit. It empowers the bench scientist to predict solubility based on first principles and to generate high-quality, reliable experimental data in their own laboratory.

Physicochemical Profile and Predictive Solubility Analysis

To understand the solubility of a molecule, one must first understand the molecule itself. The principle of "like dissolves like" is governed by the interplay of intermolecular forces—hydrogen bonding, dipole-dipole interactions, and van der Waals forces—between the solute and the solvent.[1] The structure of this compound offers several clues to its behavior.

Molecular Structure and Computed Properties

The key physicochemical descriptors for this compound have been computationally predicted and are summarized below.[2]

| Property | Value | Source | Significance for Solubility |

| Molecular Formula | C₇H₇ClN₂O₂ | [2] | Provides basic composition. |

| Molecular Weight | 186.59 g/mol | [2] | Moderate size; larger molecules can be harder to solvate.[3] |

| XLogP3 | 1.5 | [2] | A positive LogP indicates a slight preference for lipophilic (non-polar) environments over hydrophilic (polar) ones. A value of 1.5 suggests modest solubility in both polar and non-polar media. |

| H-Bond Donor Count | 1 (from -NH₂) | [2] | The primary amine group can donate a hydrogen bond, favoring interaction with H-bond accepting solvents (e.g., acetone, THF, alcohols). |

| H-Bond Acceptor Count | 4 (O=C-O -CH₃, C=O , ring N , amino N ) | [2] | Multiple sites can accept hydrogen bonds, promoting solubility in protic solvents like alcohols and water. |

| TPSA | 65.2 Ų | [2] | Topological Polar Surface Area is a good indicator of a molecule's polarity. A TPSA of 65.2 Ų suggests significant polar character, predicting good solubility in polar solvents.[1] |

Structural Analysis and Predicted Solubility

The molecule's structure is a composite of competing influences:

-

Polar Features : The pyridine ring nitrogen, the amino (-NH₂) group, and the methyl ester (-COOCH₃) group all contribute significant polarity and potential for hydrogen bonding.

-

Non-Polar/Halogen Feature : The chloro (-Cl) group adds polarity via its electronegativity but also contributes to van der Waals interactions, which can enhance solubility in certain non-polar solvents. The aromatic ring itself has lipophilic character.

Based on this analysis, a predicted solubility profile in common laboratory solvents is presented below. This serves as an expert-informed starting point for experimental design.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The alcohol's -OH group can both donate and accept hydrogen bonds, readily interacting with the compound's amino, ester, and ring nitrogen groups. |

| Polar Aprotic | Acetone, THF | High | These solvents are strong hydrogen bond acceptors (via the carbonyl or ether oxygen) and can engage in dipole-dipole interactions, effectively solvating the polar regions of the molecule. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a highly polar, strong H-bond acceptor, known for its exceptional ability to dissolve a wide range of organic compounds. |

| Polar Aprotic | Acetonitrile | Medium | While polar, acetonitrile is a weaker hydrogen bond acceptor than acetone or DMSO. Solubility is expected to be good, but potentially lower than in other polar aprotic solvents. |

| Non-Polar | Toluene | Low to Medium | The aromatic ring of toluene can interact with the pyridine ring via π-π stacking. The molecule's overall polarity, however, will limit high solubility. |

| Non-Polar | Hexane | Insoluble to Low | As an aliphatic hydrocarbon, hexane lacks the ability to form the strong dipole-dipole or hydrogen bonding interactions required to overcome the crystal lattice energy of this polar compound. |

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

When discussing solubility, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.

-

Thermodynamic Solubility is the true equilibrium solubility. It represents the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature, where the solution is in equilibrium with an excess of the solid compound. This value is independent of time once equilibrium is reached and is the gold standard for physicochemical characterization. The shake-flask method described in this guide is designed to measure thermodynamic solubility.[4]

-

Kinetic Solubility is often measured in high-throughput screening settings. It is determined by dissolving the compound in a solvent like DMSO and then diluting this stock solution into an aqueous buffer until precipitation occurs. The resulting value can be higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[5][6] While useful for rapid screening, it is not a true measure of equilibrium.

For process development, formulation, and regulatory submissions, thermodynamic solubility is the required and more meaningful parameter.

Definitive Experimental Protocol: The Shake-Flask Method with HPLC Analysis

This protocol provides a robust, self-validating system for determining the thermodynamic solubility of this compound. The shake-flask method is the benchmark for equilibrium solubility measurements.[4][7]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 or 0.45 µm, chemically compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

-

Appropriate HPLC column (e.g., C18)

Step-by-Step Methodology

Part A: Preparation of Saturated Solution

-

Add Excess Solid: Add an excess amount of solid this compound to a vial. "Excess" is critical; there must be undissolved solid visible throughout the experiment to ensure equilibrium is reached. A starting point is ~10-20 mg in 2-5 mL of solvent.

-

Add Solvent: Accurately add a known volume of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is fully established.[4][8]

-

Sedimentation: After the shaking period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.[7]

Part B: Sample Analysis by HPLC

-

Calibration Curve Preparation:

-

Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Perform a serial dilution of the stock solution to create a series of at least five calibration standards of known concentration.

-

-

HPLC Method Development: Develop a suitable HPLC method to resolve the compound from any potential impurities. A C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid) is a common starting point. The detector wavelength should be set to the λmax of the compound.

-

Calibration Curve Analysis: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot peak area versus concentration to generate a linear calibration curve. The R² value should be >0.995.

-

Saturated Solution Analysis:

-

Carefully withdraw a sample of the clear supernatant from the equilibrated vial using a syringe.

-

Immediately filter the sample through a chemically-resistant syringe filter into a clean vial. This step is crucial to remove all undissolved solid.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of your calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

Part C: Calculation

-

Use the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration) to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the final solubility of the compound in the solvent.

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

Visualization of Concepts and Workflows

Visual diagrams are essential for clarifying complex relationships and procedures. The following have been generated using Graphviz to illustrate the key aspects of this guide.

Caption: Experimental workflow for thermodynamic solubility determination.

Caption: Predicted intermolecular interactions driving solubility.

Conclusion

For all applications in research and development, particularly those under GxP (Good Practice) guidelines, this predictive analysis must be substantiated by empirical data. The detailed shake-flask protocol provided herein serves as the definitive method for generating accurate and reliable thermodynamic solubility values. By combining theoretical prediction with rigorous experimental verification, researchers can confidently advance their synthetic and formulation processes.

References

- 1. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H7ClN2O2 | CID 59553903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-aminopyridine-4-carboxylate | C7H8N2O2 | CID 236984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

Spectroscopic Data for Methyl 4-amino-2-chloronicotinate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-amino-2-chloronicotinate (CAS No: 1018678-37-9), a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Due to the limited availability of experimental spectra in the public domain, this guide utilizes predicted spectroscopic data, generated from validated computational methods, to provide researchers, scientists, and drug development professionals with a detailed analysis of the compound's structural features. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are intended to serve as a robust reference for the characterization of this and similar molecules.

Molecular Structure and Overview

This compound possesses a substituted pyridine ring, a functional scaffold of significant interest in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its reactivity in subsequent synthetic transformations.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR spectra for this compound were generated using advanced computational algorithms that consider the electronic environment of each nucleus.

Experimental Protocol (Hypothetical)

Sample Preparation: A standard protocol for NMR sample preparation would be followed.[2][3][4][5][6]

-

Weigh approximately 5-10 mg of solid this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution into a 5 mm NMR tube, ensuring the liquid height is sufficient to cover the detector coils.

-

If necessary, filter the solution to remove any particulate matter.

Data Acquisition: Spectra would be acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz) using standard pulse sequences for ¹H and ¹³C{¹H} NMR.

Caption: General workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-5 | 6.5 - 6.7 | Doublet | 1H |

| H-6 | 7.9 - 8.1 | Doublet | 1H |

| -OCH₃ | 3.8 - 4.0 | Singlet | 3H |

| -NH₂ | 4.5 - 5.5 | Broad Singlet | 2H |

Interpretation:

-

Aromatic Protons (H-5 and H-6): The pyridine ring protons are expected to appear as doublets due to coupling with each other. The electron-donating amino group at the 4-position will shield the adjacent H-5, causing it to appear at a lower chemical shift (upfield) compared to H-6. The electron-withdrawing chlorine and ester groups will have a deshielding effect, particularly on H-6, pushing it further downfield.

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are equivalent and are expected to appear as a singlet in the range of 3.8-4.0 ppm, a characteristic region for such functional groups.

-

Amino Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift of these protons can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-3 | 110 - 115 |

| C-4 | 155 - 160 |

| C-5 | 105 - 110 |

| C-6 | 145 - 150 |

| -C=O | 165 - 170 |

| -OCH₃ | 50 - 55 |

Interpretation:

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon bearing the chlorine atom (C-2) and the carbon bearing the amino group (C-4) are expected to be significantly deshielded. The nitrogen atom in the ring also has a strong deshielding effect on the adjacent carbons (C-2 and C-6).[7][8][9][10]

-

Carbonyl Carbon (-C=O): The carbonyl carbon of the ester group is expected to appear in the typical downfield region for ester carbonyls, around 165-170 ppm.

-

Methyl Carbon (-OCH₃): The carbon of the methyl ester group will be found in the upfield region, typically between 50 and 55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol (Hypothetical)

For a solid sample like this compound, a common method for IR analysis is the thin solid film or KBr pellet method.[11][12][13][14]

Thin Solid Film Method:

-

Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Acquire the IR spectrum.

Caption: General workflow for FT-IR spectroscopic analysis.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amino) | 3300 - 3500 | Two bands, characteristic of a primary amine |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching vibrations of C-H bonds on the pyridine ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching vibrations of the methyl group C-H bonds |

| C=O Stretch (Ester) | 1700 - 1730 | Strong absorption due to the carbonyl group |

| C=C & C=N Stretch (Aromatic) | 1550 - 1650 | Ring stretching vibrations of the pyridine nucleus |

| N-H Bend (Amino) | 1580 - 1650 | Bending vibration of the N-H bonds |

| C-O Stretch (Ester) | 1200 - 1300 | Stretching vibration of the ester C-O bond |

| C-Cl Stretch | 700 - 800 | Stretching vibration of the carbon-chlorine bond |

Interpretation:

The predicted IR spectrum will be dominated by a strong absorption band for the ester carbonyl (C=O) stretch. The presence of the primary amino group will be indicated by two distinct N-H stretching bands in the high-frequency region. The aromatic C-H and ring stretching vibrations will confirm the presence of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol (Hypothetical)

Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.[15][16][17][18][19]

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid to promote protonation).

-

Infuse the solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

Caption: General workflow for ESI-Mass Spectrometry analysis.

Predicted Mass Spectrum Data

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Ion | Description |

| 187.0/189.0 | [M+H]⁺ | Protonated molecular ion (with isotopic pattern for one chlorine atom) |

| 155.0/157.0 | [M+H - CH₃OH]⁺ | Loss of methanol from the protonated molecular ion |

| 128.0/130.0 | [M+H - COOCH₃]⁺ | Loss of the carbomethoxy group |

Interpretation:

-

Molecular Ion: The molecular weight of this compound is 186.60 g/mol . In positive ion ESI-MS, the protonated molecular ion [M+H]⁺ is expected at m/z 187.0. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an isotopic peak at m/z 189.0 with about one-third the intensity of the m/z 187.0 peak is a key diagnostic feature.

-

Fragmentation Pattern: The fragmentation of pyridine derivatives in the mass spectrometer can be complex.[20][21][22] Common fragmentation pathways for this molecule would likely involve the loss of the ester group. The loss of methanol (CH₃OH) from the protonated molecular ion is a plausible fragmentation pathway for methyl esters. Another expected fragmentation is the loss of the entire carbomethoxy radical.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, along with their interpretations, offer a comprehensive structural profile of this important synthetic intermediate. While predicted data is a valuable tool in the absence of experimental spectra, it is always recommended to confirm these findings with experimentally acquired data for critical applications. The provided hypothetical experimental protocols serve as a starting point for researchers aiming to perform their own spectroscopic analysis.

References

- 1. spectrabase.com [spectrabase.com]

- 2. depts.washington.edu [depts.washington.edu]

- 3. web.uvic.ca [web.uvic.ca]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. testbook.com [testbook.com]

- 8. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. homework.study.com [homework.study.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. phys.libretexts.org [phys.libretexts.org]

- 16. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-2-chloronicotinate

Foreword: The Strategic Importance of Methyl 4-amino-2-chloronicotinate

This compound is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique trifunctionalized pyridine scaffold, featuring an amino group, a chloro substituent, and a methyl ester, offers a versatile platform for the synthesis of a diverse array of complex molecular architectures. This guide provides an in-depth exploration of the scientifically robust and field-proven synthetic pathways to this valuable intermediate, designed to empower researchers and drug development professionals with the knowledge to efficiently and reliably produce this key compound. We will delve into the mechanistic underpinnings of the reactions, the rationale behind the choice of reagents and conditions, and provide detailed experimental protocols.

Deconstructing the Molecule: A Retrosynthetic Analysis

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify plausible starting materials and key transformations. The target molecule can be disconnected in several ways, leading to a few convergent synthetic strategies. The most prominent and industrially scalable approach involves the sequential functionalization of a readily available nicotinic acid derivative.

A particularly viable strategy, which will be the focus of this guide, commences with the commercially available and relatively inexpensive 2-chloronicotinic acid. This pathway involves three key transformations:

-

Regioselective Nitration: Introduction of a nitro group at the C4 position of the pyridine ring.

-

Reduction of the Nitro Group: Conversion of the nitro functionality to the desired primary amine.

-

Esterification: Conversion of the carboxylic acid to the corresponding methyl ester.

The order of these steps is crucial for the overall success of the synthesis, as the electronic nature of the substituents significantly influences the reactivity of the pyridine ring.

Recommended Synthetic Pathway: From 2-Chloronicotinic Acid to this compound

This section details a reliable three-step synthesis of this compound starting from 2-chloronicotinic acid.

Step 1: Nitration of 2-Chloronicotinic Acid to 2-Chloro-4-nitronicotinic Acid

The introduction of a nitro group at the 4-position of 2-chloronicotinic acid is a critical step that leverages the directing effects of the existing substituents. The electron-withdrawing nature of both the chlorine atom and the carboxylic acid group deactivates the pyridine ring towards electrophilic substitution. However, the C4 position is the most favorable site for nitration due to the combined meta-directing effect of the substituents.

Reaction Scheme:

Caption: Nitration of 2-Chloronicotinic Acid.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add fuming sulfuric acid (20% SO₃).

-

Cooling: Cool the flask to 0-5 °C in an ice-salt bath.

-

Addition of Starting Material: Slowly add 2-chloronicotinic acid to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Addition of Nitrating Agent: Add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to yield 2-chloro-4-nitronicotinic acid.

Causality Behind Experimental Choices:

-

Fuming Sulfuric and Nitric Acids: The use of fuming acids provides a high concentration of the active nitrating species, the nitronium ion (NO₂⁺), which is necessary to overcome the deactivated nature of the pyridine ring.

-

Temperature Control: The initial cooling is crucial to control the exothermic nature of the reaction. The subsequent heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 2: Reduction of 2-Chloro-4-nitronicotinic Acid to 4-Amino-2-chloronicotinic Acid

The reduction of the nitro group to a primary amine can be achieved using various reducing agents. A common and effective method involves the use of a metal in an acidic medium, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. Catalytic hydrogenation is another viable option.

Reaction Scheme:

Caption: Reduction of 2-Chloro-4-nitronicotinic Acid.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-chloro-4-nitronicotinic acid in glacial acetic acid, add iron powder.

-

Heating: Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

-

Purification: The filtrate is concentrated under reduced pressure. The residue is then dissolved in water and neutralized with a base (e.g., sodium carbonate) to precipitate the product. The solid is collected by filtration, washed with water, and dried to give 4-amino-2-chloronicotinic acid.

Causality Behind Experimental Choices:

-

Iron in Acetic Acid: This is a classic and cost-effective method for the reduction of aromatic nitro compounds. The in situ generation of the reducing species is efficient and the work-up is relatively straightforward.

Step 3: Esterification of 4-Amino-2-chloronicotinic Acid to this compound

The final step is the esterification of the carboxylic acid. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a standard and effective method.

Reaction Scheme:

Caption: Esterification of 4-Amino-2-chloronicotinic Acid.

Experimental Protocol:

-

Reaction Setup: Suspend 4-amino-2-chloronicotinic acid in methanol in a round-bottom flask.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heating: Heat the mixture to reflux for 6-8 hours, or until the reaction is complete as monitored by TLC.

-

Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Causality Behind Experimental Choices:

-

Methanol as Solvent and Reagent: Using methanol in excess serves as both the reactant and the solvent, driving the equilibrium of the Fischer esterification towards the product side.

-

Sulfuric Acid Catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Alternative Synthetic Strategies

While the presented three-step synthesis is robust, other pathways are also feasible and may be advantageous under specific circumstances.

Route via 4-Hydroxynicotinic Acid

An alternative approach could involve starting from 4-hydroxynicotinic acid. This route would entail:

-

Chlorination: Conversion of the 4-hydroxy group to a chloro group and the carboxylic acid to an acyl chloride, followed by esterification.

-

Nitration: Introduction of the nitro group at the desired position.

-

Reduction: Conversion of the nitro group to the amino group.

This route may present challenges in achieving regioselectivity during the chlorination and nitration steps.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.55 | White to off-white solid |

| 2-Chloro-4-nitronicotinic Acid | C₆H₃ClN₂O₄ | 202.55 | Pale yellow solid |

| 4-Amino-2-chloronicotinic Acid | C₆H₅ClN₂O₂ | 172.57 | Off-white to light brown solid |

| This compound | C₇H₇ClN₂O₂ | 186.60 | White to pale yellow solid |

Conclusion

The synthesis of this compound is a critical process for the advancement of various drug discovery programs. The detailed three-step pathway from 2-chloronicotinic acid presented in this guide offers a reliable and scalable method for the production of this key intermediate. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can consistently obtain high yields of the desired product. The provided experimental protocols serve as a solid foundation for practical application in the laboratory, empowering scientists to accelerate their research and development efforts.

The Strategic Synthesis and Application of Methyl 4-amino-2-chloronicotinate: A Technical Guide for Drug Discovery Professionals

Introduction: The Unassuming Power of the Substituted Nicotinate Scaffold

In the landscape of modern drug discovery and development, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the successful construction of novel therapeutic agents. Among these, the substituted pyridine core, and specifically nicotinic acid derivatives, have proven to be a versatile and privileged scaffold. Methyl 4-amino-2-chloronicotinate, a molecule of precise structural arrangement, represents a key intermediate whose strategic importance lies in the orthogonal reactivity of its substituents. The chloro, amino, and methyl ester groups provide a palette of chemical handles for medicinal chemists to elaborate complex molecular architectures. This guide provides an in-depth technical overview of this compound, from its synthesis to its application, designed for researchers, scientists, and drug development professionals. While the specific historical genesis of this particular molecule is not prominently documented in seminal, standalone publications, its emergence is intrinsically linked to the broader exploration of substituted pyridines in medicinal chemistry.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is critical for its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 1018678-37-9 | [1][] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][3] |

| Molecular Weight | 186.59 g/mol | [1][3] |

| Appearance | Off-white to light yellow solid | [4] |

| Boiling Point (Predicted) | 332.6 ± 37.0 °C | [3][5] |

| Density (Predicted) | 1.384 ± 0.06 g/cm³ | [3][5] |

| Storage Conditions | 2-8°C, under inert atmosphere | [4][6] |

The Logic of Synthesis: A Retrosynthetic Perspective

While a definitive, publicly available "discovery" paper for this compound is not readily identifiable, its synthesis can be approached through established principles of heterocyclic chemistry. The preparation of analogous structures, such as 4-amino-2-chloronicotinaldehyde, provides a logical framework for a plausible synthetic route. A common strategy for constructing such substituted pyridines involves the sequential functionalization of a pre-existing pyridine ring.

A plausible synthetic pathway for this compound is outlined below. This proposed synthesis is based on analogous transformations reported in the literature for similar pyridine derivatives.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative, field-proven method for the synthesis of this compound, based on established chemical principles for analogous compounds.

Step 1: Esterification of 2,4-Dichloronicotinic Acid

-

Reaction Setup: To a solution of 2,4-dichloronicotinic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq) at room temperature.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford crude Methyl 2,4-dichloronicotinate, which can be used in the next step without further purification.

Step 2: Selective Amination via Nucleophilic Aromatic Substitution (SNAr)

-

Reaction Setup: Dissolve Methyl 2,4-dichloronicotinate (1.0 eq) in a suitable solvent such as 1,4-dioxane.

-

Reaction Execution: Add a solution of ammonia in dioxane (or an equivalent source of ammonia) (1.5-2.0 eq) to the reaction mixture. The reaction can be carried out at elevated temperatures, potentially in a sealed vessel, to facilitate the substitution. The regioselectivity of the amination at the C4 position is favored due to electronic effects.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound as a building block in drug discovery is significant. Its trifunctional nature allows for diverse synthetic elaborations, making it a valuable intermediate in the synthesis of complex, biologically active molecules.[3][5]

Workflow for Utilizing this compound in a Drug Discovery Program:

References

The Strategic Utility of Methyl 4-amino-2-chloronicotinate in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutics. Methyl 4-amino-2-chloronicotinate, a substituted pyridine derivative, has emerged as a highly versatile and valuable building block in medicinal chemistry. Its unique electronic and steric properties, conferred by the arrangement of the amino, chloro, and methyl ester functionalities on the pyridine ring, provide a powerful platform for the synthesis of a diverse array of complex, biologically active molecules. This technical guide provides an in-depth exploration of the core attributes of this compound, detailing its synthesis, reactivity, and diverse applications in the design and discovery of innovative therapeutic agents, with a particular focus on its role in the generation of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold in their synthetic and medicinal chemistry endeavors.

Introduction: The Pyridine Scaffold in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Its nitrogen atom can act as a hydrogen bond acceptor and imparts a degree of aqueous solubility, while the aromatic ring itself can engage in various non-covalent interactions with biological targets. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and target-binding affinity.

This compound (CAS No. 1018678-37-9) is a particularly noteworthy example of a functionalized pyridine. The presence of a chlorine atom at the 2-position, an amino group at the 4-position, and a methyl ester at the 3-position creates a unique combination of reactive sites and modulating groups that medicinal chemists can exploit to construct complex molecular architectures.[1][2]

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O₂ | [1] |

| Molecular Weight | 186.59 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Storage | 2-8°C | [1] |

Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of this compound are key to its utility. While various synthetic routes exist for substituted pyridines, the core structure of this compound is typically assembled through multi-step sequences involving cyclization reactions.

The true power of this scaffold lies in its differential reactivity, which allows for selective and sequential modifications. The key reactive handles are the 2-chloro substituent and the 4-amino group.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nature of the adjacent ring nitrogen and the ester group. This allows for the facile introduction of a wide range of nucleophiles, most commonly amines, to build more complex scaffolds. This reaction is a cornerstone of its application in medicinal chemistry, as it provides a direct route to substituted 4-aminopyridine derivatives, a class of compounds known for their diverse biological activities.[3][4]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Aniline Derivative

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane, N,N-dimethylformamide) is added the desired aniline derivative (1.1 - 1.5 eq).

-

A base (e.g., potassium carbonate, triethylamine) (2.0 - 3.0 eq) is added to the mixture.

-

The reaction mixture is heated to a temperature between 80-120 °C and stirred for 4-24 hours, with reaction progress monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired 2-anilino-4-aminonicotinate derivative.

Palladium-Catalyzed Cross-Coupling Reactions

The 2-chloro position of the pyridine ring also serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction enables the introduction of a vast array of aryl and heteroaryl groups, providing a modular approach to explore the structure-activity relationship (SAR) of a lead compound. The ability to introduce diverse aromatic systems is particularly valuable in the development of kinase inhibitors, where these groups often occupy key hydrophobic pockets in the ATP-binding site.

Applications in Kinase Inhibitor Discovery

A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-amino-4-substituted pyridine scaffold is a common motif in many kinase inhibitors.

Case Study: Synthesis of a Hypothetical Pyridopyrimidinone Kinase Inhibitor

To illustrate the utility of this compound, we present a hypothetical, yet plausible, synthetic route to a pyridopyrimidinone-based kinase inhibitor. This class of compounds has shown promise in targeting various kinases, including Polo-like kinase 1 (PLK1) and phosphoinositide 3-kinase (PI3K).[5][6][7]

Step 1: Nucleophilic Aromatic Substitution

The synthesis commences with the reaction of this compound with a substituted aniline. This reaction builds the core 2-anilino-4-aminonicotinate intermediate.

Step 2: Cyclization to form the Pyridopyrimidinone Core

The resulting intermediate can then be cyclized to form the pyridopyrimidinone ring system. This is often achieved by heating with a formamide equivalent, such as dimethylformamide dimethyl acetal (DMF-DMA), or by reaction with an orthoformate followed by treatment with ammonia.

Step 3: Functionalization of the Pyridopyrimidinone Core

Further functionalization of the pyridopyrimidinone core can be achieved through various chemical transformations, such as N-alkylation or substitution at other available positions, to optimize the compound's potency and pharmacokinetic properties.

This modular synthetic approach allows for the rapid generation of a library of analogs for SAR studies, a critical step in the hit-to-lead and lead optimization phases of drug discovery.

Broader Applications in Bioactive Molecule Synthesis

While its use in kinase inhibitor synthesis is prominent, the versatility of this compound extends to the synthesis of other classes of bioactive molecules. The 4-aminopyridine moiety is a known pharmacophore in compounds targeting neurological disorders, acting as a potassium channel blocker.[3][8] The derivatization of the 4-amino group, following reactions at the 2-position, can lead to novel compounds with potential applications in treating conditions such as multiple sclerosis and spinal cord injury.[3]

Furthermore, the ability to introduce diverse substituents through cross-coupling reactions opens up possibilities for creating compounds that can target a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes beyond kinases.

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry. Its well-defined reactivity, characterized by facile nucleophilic aromatic substitution and amenability to palladium-catalyzed cross-coupling reactions, provides chemists with a robust platform for the synthesis of complex and diverse molecular architectures. The strategic incorporation of this scaffold has proven to be particularly fruitful in the development of kinase inhibitors, and its potential in other therapeutic areas is vast. As the demand for novel and effective therapeutics continues to grow, the strategic application of such versatile chemical building blocks will remain a cornerstone of successful drug discovery programs.

References

- 1. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Patents and Publications — Medicine Designs and Development [mddconsult.com]

- 7. CN102746175A - Substituted pyrimidodiazepines useful as PLK1 inhibitors - Google Patents [patents.google.com]

- 8. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Structural Analogs of Methyl 4-amino-2-chloronicotinate: Synthesis, Biological Evaluation, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2-chloronicotinate stands as a versatile heterocyclic scaffold, a cornerstone for the synthesis of a diverse array of biologically active molecules. Its inherent structural features—a pyridine core substituted with an amino group, a chloro leaving group, and a methyl ester—provide multiple points for chemical modification, making it a valuable starting material in medicinal chemistry and agrochemical research. The strategic manipulation of these functional groups can lead to the discovery of novel compounds with a wide spectrum of biological activities, including but not limited to kinase inhibition, anticancer, anti-inflammatory, and herbicidal effects.[1][2][3][4]

This technical guide provides a comprehensive exploration of the structural analogs of this compound. It is designed to serve as a resource for researchers and drug development professionals, offering insights into the synthesis of analog libraries, protocols for their biological evaluation, and an analysis of potential structure-activity relationships (SAR). By understanding the chemical causality behind experimental choices and the interplay between molecular structure and biological function, this guide aims to empower the rational design of next-generation therapeutic and agrochemical agents.

The Core Scaffold: this compound

This compound (CAS No: 1018678-37-9) possesses a molecular formula of C₇H₇ClN₂O₂ and a molecular weight of 186.59 g/mol . The strategic positioning of its functional groups dictates its reactivity and utility as a synthetic intermediate.

| Property | Value |

| CAS Number | 1018678-37-9 |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.59 g/mol |

| Appearance | White to off-white crystalline powder |

| Key Functional Groups | 4-amino, 2-chloro, 3-methyl carboxylate |

The 2-chloro substituent is a key feature, serving as a versatile handle for introducing a wide range of substituents via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. The 4-amino group and the methyl ester at the 3-position can also be modified, offering a three-dimensional exploration of the chemical space around the pyridine core.

Synthesis of Structural Analogs: A Strategic Approach

The diversification of the this compound scaffold can be systematically approached by targeting its three primary functional domains: the 2-position, the 4-amino group, and the C3-ester.

Diversification at the 2-Position via Cross-Coupling Reactions

The chloro substituent at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These powerful synthetic tools allow for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino moieties.

Workflow for 2-Position Diversification:

Caption: Diversification at the 2-position.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Objective: To synthesize 2-aryl/heteroaryl analogs of this compound.

-

Materials:

-

This compound (1.0 eq)

-

Aryl/heteroaryl boronic acid or ester (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)

-

-

Procedure:

-

To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound, the boronic acid/ester, and the base.

-

Add the solvent system, followed by the palladium catalyst.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Modification of the 4-Amino Group

The 4-amino group can be functionalized through acylation, alkylation, or conversion to other functional groups, allowing for the exploration of SAR related to hydrogen bonding and steric bulk at this position.

Experimental Protocol: Acylation of the 4-Amino Group

-

Objective: To synthesize N-acyl analogs.

-

Materials:

-

This compound (1.0 eq)

-

Acid chloride or anhydride (1.1-1.2 eq)

-

Base (e.g., Pyridine, Triethylamine, 1.5-2.0 eq)

-

Solvent (e.g., Dichloromethane, THF)

-

-

Procedure:

-

Dissolve this compound in the chosen solvent and cool the solution to 0 °C.

-

Add the base, followed by the dropwise addition of the acid chloride or anhydride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

-

Transformations of the C3-Ester

The methyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other ester derivatives. This allows for the introduction of diverse functionalities that can modulate the compound's physicochemical properties and interactions with biological targets.

Workflow for C3-Ester Modification:

Caption: C3-Ester diversification.

Biological Evaluation of Structural Analogs

A systematic biological evaluation is crucial to understanding the therapeutic or agrochemical potential of the synthesized analogs. A tiered screening approach is often employed, starting with broad in vitro assays and progressing to more specific mechanistic and in vivo studies for promising candidates.

Anticancer Activity Screening

Many pyridine-based scaffolds have demonstrated potent anticancer activity, often through the inhibition of protein kinases.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [5][6][7]

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the analogs against a panel of cancer cell lines.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

-

Procedure:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compounds for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization buffer.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the IC₅₀ values from the dose-response curves.

-

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Objective: To assess the inhibitory activity of the analogs against specific protein kinases.

-

Materials:

-

Recombinant protein kinase (e.g., VEGFR2, EGFR, Src)

-

Kinase-specific substrate peptide

-

ATP

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

-

Procedure:

-

In a 384-well plate, add the test compound at various concentrations.

-

Add the kinase and substrate to the wells and incubate briefly.

-

Initiate the kinase reaction by adding ATP.

-

After a defined incubation period, stop the reaction and measure the kinase activity using the detection reagent and a luminometer.

-

Determine the IC₅₀ values from the resulting dose-response curves.

-

Herbicidal Activity Screening

Substituted nicotinic acid derivatives have shown promise as herbicides.[3][4][8][9]

Experimental Protocol: In Vitro Herbicidal Assay (Duckweed Growth Inhibition) [3][8]

-

Objective: To evaluate the herbicidal activity of the analogs by measuring the inhibition of duckweed (Lemna paucicostata) growth.

-

Materials:

-

Duckweed culture

-

Growth medium

-

Test compounds

-

-

Procedure:

-

In a multi-well plate, add the growth medium containing various concentrations of the test compounds.

-

Inoculate each well with a small number of duckweed fronds.

-

Incubate the plates under controlled light and temperature conditions for a set period (e.g., 7 days).

-

Measure the growth inhibition by counting the number of fronds or measuring the frond area.

-

Calculate the IC₅₀ values for growth inhibition.

-

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the this compound scaffold and subsequent biological evaluation of the resulting analogs will enable the elucidation of key SAR trends.

Hypothetical SAR for Kinase Inhibitory Activity:

Based on known kinase inhibitor scaffolds, the following SAR can be hypothesized:

-

2-Position: Introduction of larger, hydrophobic aryl or heteroaryl groups at this position may enhance binding to the hydrophobic pocket of the kinase active site.[10][11] The nature and substitution pattern of these aromatic rings will be critical for achieving selectivity.

-

4-Amino Group: Acylation or alkylation of the 4-amino group can modulate hydrogen bonding interactions with the hinge region of the kinase. Small, non-bulky substituents may be favored.

-

C3-Ester/Amide: Conversion of the ester to various amides can introduce additional hydrogen bond donors and acceptors, potentially improving binding affinity and selectivity. The nature of the amine used for amide formation will influence the physicochemical properties of the final compound.

SAR Visualization:

Caption: Key modification points for SAR studies.

Conclusion

This compound is a privileged scaffold with significant potential for the development of novel bioactive compounds. Through a systematic approach involving the strategic diversification of its core structure, followed by rigorous biological evaluation, researchers can uncover valuable structure-activity relationships. This in-depth technical guide provides a framework for such an endeavor, offering detailed synthetic protocols, biological assay methods, and a basis for the rational design of next-generation kinase inhibitors, anticancer agents, and herbicides. The continued exploration of the chemical space around this versatile molecule holds great promise for addressing unmet needs in medicine and agriculture.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Publication : USDA ARS [ars.usda.gov]

- 5. benchchem.com [benchchem.com]